2-(9h-Carbazol-9-yl)benzoic acid
Description
Significance within Carbazole (B46965) Chemistry Research
Carbazole and its derivatives are a well-established class of aromatic heterocyclic compounds known for their distinctive electronic and photophysical properties. nih.gov The parent carbazole structure consists of two benzene (B151609) rings fused to a five-membered nitrogen-containing ring. wikipedia.org Within this family, 2-(9H-Carbazol-9-yl)benzoic acid stands out due to the strategic placement of the benzoic acid group. This substitution allows for further chemical modifications, making it a valuable building block for synthesizing more complex carbazole-based structures.
The presence of the carboxylic acid group provides a reactive handle for a variety of chemical transformations. For instance, it can be readily converted into esters, amides, or other functional groups, enabling the synthesis of a wide array of novel carbazole derivatives. This versatility is crucial for tuning the properties of the final materials. Researchers have utilized this reactivity to create new compounds with tailored characteristics for specific applications.
Furthermore, the study of this compound and its derivatives contributes to a deeper understanding of structure-property relationships within the broader field of carbazole chemistry. By systematically modifying the substituents on either the carbazole or the benzoic acid ring, scientists can investigate how these changes influence the molecule's electronic structure, photophysical behavior, and ultimately, its performance in various devices.
Interdisciplinary Relevance in Advanced Organic Materials Science
The unique molecular architecture of this compound has garnered significant interest in the interdisciplinary field of advanced organic materials science. The carbazole moiety is known for its excellent hole-transporting capabilities and high triplet energy, making it a favored component in the design of materials for optoelectronic devices. rsc.orgnih.gov Consequently, derivatives of this compound have been explored for their potential in a range of applications.
One of the most prominent areas of application is in organic light-emitting diodes (OLEDs). Carbazole derivatives are frequently employed as host materials for phosphorescent emitters, where their high triplet energy is essential for efficient energy transfer to the dopant, leading to high-performance devices. rsc.orgnih.gov The ability to functionalize the benzoic acid group allows for the fine-tuning of the material's properties, such as its solubility, thermal stability, and charge-transport characteristics, to optimize OLED performance. For example, novel carbazole derivatives have been designed using an ortho-linkage strategy to create host materials for efficient blue and green phosphorescent OLEDs. rsc.org
Beyond OLEDs, carbazole-based materials are also investigated for their use in organic solar cells and perovskite solar cells. ktu.eduktu.edu In these devices, carbazole derivatives can function as hole-transporting materials, facilitating the efficient extraction of charge carriers from the active layer. The development of self-assembled monolayers (SAMs) using carbazole-based phosphonic acids has been a significant step in improving the efficiency and stability of next-generation solar cells. ktu.edu
The versatility of this compound as a precursor extends to other areas of materials science as well. Its derivatives have been explored as components in organic field-effect transistors and as photocatalysts. mdpi.comenamine.net The inherent properties of the carbazole unit, combined with the synthetic flexibility offered by the benzoic acid group, make this compound a cornerstone for the development of a new generation of advanced organic materials with diverse functionalities.
Data on this compound and Related Compounds
The following table summarizes key information for this compound and other relevant compounds mentioned in this article.
| Compound Name | CAS Number | Chemical Formula | Molecular Weight ( g/mol ) |
| This compound | 6286-88-0 | C19H13NO2 | 287.31 |
| 9H-Carbazole | 86-74-8 | C12H9N | 167.21 |
| 2'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-carbonitrile | Not Available | C25H16N2 | 356.41 |
| 2'-(9H-Carbazol-9-yl)-[1,1':3',1''-terphenyl]-4,4''-dicarbonitrile | Not Available | C32H19N3 | 457.52 |
| [2-(9H-Carbazol-9-yl)ethyl]phosphonic acid | Not Available | C14H14NO3P | 275.24 |
| 5,5'-Bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4'-diphenyl-2,2'-bithiazole | Not Available | C60H52N4S2 | 909.21 |
| 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile | 1416881-52-1 | C56H32N6 | 796.90 |
| (9-Phenyl-9H-carbazol-2-yl)boronic acid | 1001911-63-2 | C18H14BNO2 | 287.12 |
| 3-(9H-Carbazol-9-yl)-2-(1,3-dioxoisoindolin-2-yl)propanoic acid | Not Available | C23H16N2O4 | 396.39 |
| N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline | Not Available | C21H20N2O2S | 376.47 |
| 2-(9H-Carbazol-2-yl)propanoic acid | Not Available | C15H13NO2 | 239.27 |
| 2-(4'-(3,6-di-tert-butyl-9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole | Not Available | C59H50N4 | 815.06 |
| (E)-2-(4-(4-(9H-Carbazol-9-yl)styryl)phenyl)-1-phenyl-1H-phenanthro[9,10-d]imidazole | Not Available | C49H33N3 | 667.81 |
| 9-(2,3,5,6-Tetrafluoro-4-vinylphenyl)-9H-carbazole | Not Available | C20H11F4N | 353.30 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
6286-88-0 |
|---|---|
Molecular Formula |
C19H13NO2 |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
2-carbazol-9-ylbenzoic acid |
InChI |
InChI=1S/C19H13NO2/c21-19(22)15-9-3-6-12-18(15)20-16-10-4-1-7-13(16)14-8-2-5-11-17(14)20/h1-12H,(H,21,22) |
InChI Key |
ADKWBMCELSRNFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 9h Carbazol 9 Yl Benzoic Acid and Its Derivatives
Direct Synthetic Routes to 2-(9H-Carbazol-9-yl)benzoic Acid
The most direct methods for preparing this compound involve forming the carbazole-phenyl bond and then generating the carboxylic acid functionality in the final steps.
Oxidation Pathways for Benzoic Acid Formation
A plausible and efficient strategy for the synthesis of this compound involves the oxidation of a pre-installed alkyl group, typically a methyl group, at the ortho-position of the N-phenyl substituent. This synthetic plan begins with the coupling of carbazole (B46965) with a suitable ortho-substituted benzene (B151609) derivative, such as 2-iodotoluene (B57078) or 2-chlorotoluene, to form 9-(o-tolyl)-9H-carbazole. This N-arylation can be accomplished via transition-metal-catalyzed cross-coupling reactions like the Ullmann condensation or the Buchwald-Hartwig amination.
Once the 9-(o-tolyl)-9H-carbazole precursor is obtained, the methyl group can be oxidized to a carboxylic acid. Standard laboratory oxidizing agents for converting benzylic methyl groups to carboxylic acids include potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). The reaction is typically performed in an aqueous basic or acidic solution under reflux conditions. This pathway offers the advantage of utilizing readily available starting materials and employing a well-established oxidation reaction as the key final step. The synthesis of functionalized carbazoles, such as 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde, from precursors highlights the utility of manipulating alkyl groups on the carbazole framework. nih.gov
Hydrolysis Strategies for Carboxylic Acid Generation
A widely used and reliable method for generating the carboxylic acid group is through the hydrolysis of precursor functional groups like nitriles or esters. scispace.com This two-step approach involves first synthesizing an intermediate, such as methyl 2-(9H-carbazol-9-yl)benzoate or 2-(9H-carbazol-9-yl)benzonitrile, followed by a hydrolysis reaction.
The synthesis of these precursors is commonly achieved through copper- or palladium-catalyzed N-arylation coupling reactions. organic-chemistry.orgnih.gov For instance, carbazole can be reacted with methyl 2-iodobenzoate (B1229623) or methyl 2-bromobenzoate (B1222928) in an Ullmann condensation. organic-chemistry.org This reaction typically uses a copper catalyst, often in the form of copper powder or copper(I) salts like CuI, a base such as potassium carbonate (K₂CO₃), and is conducted at elevated temperatures in a high-boiling solvent like dimethylformamide (DMF) or 1,4-dioxane. researchgate.netrsc.org Alternatively, the more modern Buchwald-Hartwig amination, which uses a palladium catalyst and a specialized phosphine (B1218219) ligand, can achieve this transformation, often under milder conditions and with a broader substrate scope. nih.gov
Once the ester or nitrile precursor is isolated, the final carboxylic acid is obtained through hydrolysis.
Ester Hydrolysis: Methyl 2-(9H-carbazol-9-yl)benzoate can be hydrolyzed under either acidic or basic conditions. Basic hydrolysis (saponification) with sodium hydroxide (B78521) or potassium hydroxide in an alcohol/water mixture, followed by acidic workup, is a common and effective method.
Nitrile Hydrolysis: 2-(9H-Carbazol-9-yl)benzonitrile can be converted to the carboxylic acid by heating with a strong acid (e.g., H₂SO₄) or base (e.g., NaOH) in an aqueous solution. This method is robust, although it may require harsh reaction conditions.
Synthesis of Positional Isomers and Analogues (e.g., 3-BACZ, 4-BACZ)
The synthesis of positional isomers, such as 3-(9H-Carbazol-9-yl)benzoic acid (3-BACZ) and 4-(9H-Carbazol-9-yl)benzoic acid (4-BACZ), follows similar strategies to the ortho-substituted analogue. aobchem.comnih.gov The key is the use of appropriately substituted starting materials.
The general approach involves the N-arylation of carbazole with a halo-substituted benzoic acid ester or benzonitrile (B105546) at the meta- or para-position. For example, the synthesis of 4-(9H-carbazol-9-yl)phthalonitrile has been reported via the reaction of carbazole with 4-iodophthalonitrile (B1587499) using a copper(I) oxide catalyst. researchgate.net A similar reaction with 4-halobenzonitrile would yield 4-(9H-carbazol-9-yl)benzonitrile, which upon hydrolysis, produces 4-BACZ.
A summary of common coupling reactions for isomer synthesis is presented below.
| Product | Reagents | Catalyst/Conditions | Precursor |
| 3-BACZ | Carbazole + Methyl 3-halobenzoate | Cu or Pd catalyst, Base | Methyl 3-(9H-carbazol-9-yl)benzoate |
| 4-BACZ | Carbazole + Methyl 4-halobenzoate | Cu or Pd catalyst, Base | Methyl 4-(9H-carbazol-9-yl)benzoate |
| 4-BACZ | Carbazole + 4-halobenzonitrile | Cu or Pd catalyst, Base | 4-(9H-carbazol-9-yl)benzonitrile |
Another powerful method involves the synthesis of carbazole-substituted arylboronic acids. For instance, (9-phenyl-9H-carbazol-2-yl)boronic acid is a known compound that can serve as a versatile intermediate. bldpharm.com The corresponding boronic acid precursors for the benzoic acids can be synthesized and then oxidized to the final carboxylic acid products, providing an alternative route to these isomers.
Derivatization Strategies for Carbazole-Benzoic Acid Conjugates
Further functionalization of the this compound scaffold can be achieved by targeting either the carbazole nucleus or the benzoic acid group, leading to a wide range of derivatives with tailored properties.
Functionalization at the Carbazole Moiety
The carbazole ring system is amenable to various electrophilic substitution and modern C-H functionalization reactions. chim.itnih.gov These methods can be used to introduce a wide array of functional groups onto the carbazole core.
Halogenation: The carbazole moiety can be halogenated using environmentally friendly methods, such as using hydrohalic acids in the presence of hydrogen peroxide under microwave irradiation. rsc.org This allows for the regioselective introduction of chloro, bromo, or iodo substituents, creating valuable intermediates for further cross-coupling reactions.
C-H Functionalization: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of functional groups, avoiding the need for pre-functionalized substrates. chim.itresearchgate.net Palladium-catalyzed reactions, for example, can be used to introduce alkyl or acyl groups at specific positions of the carbazole ring, guided by directing groups or transient mediators. nih.gov These advanced methods provide precise control over the derivatization site.
Functionalization at the Benzoic Acid Moiety
The carboxylic acid group of this compound is a versatile handle for a variety of chemical transformations, most commonly esterification and amidation.
Esterification: The benzoic acid can be converted to its corresponding esters through reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. The synthesis of methyl 4-((9H-(carbazole-9-carbanothioylthio) benzoate (B1203000) demonstrates the formation of a methyl ester on a related carbazole-benzoic acid structure. scispace.comresearchgate.net
Amidation: Amide derivatives can be readily prepared by activating the carboxylic acid, for example by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. Direct amidation methods using coupling reagents are also widely employed. The synthesis of complex molecules like diethyl [(4-{(9H-carbazol-9-yl)methyl}-1H-1,2,3-triazol-1-yl)(benzamido)methyl]phosphonate showcases the formation of an amide bond in a carbazole-containing structure. mdpi.com These reactions are fundamental in creating conjugates for various applications. nih.gov
Multi-Component Reactions in Carbazole Chemistry
Multi-component reactions (MCRs) are powerful tools in organic synthesis, enabling the construction of complex molecular architectures in a single, efficient step. researchgate.net In the realm of carbazole chemistry, MCRs have emerged as a valuable strategy for the synthesis of diverse carbazole-containing scaffolds. researchgate.netrsc.org These reactions offer several advantages, including operational simplicity, high atom economy, and the ability to generate molecular diversity from readily available starting materials. researchgate.netnih.gov
One notable example involves the one-pot, catalyst-free reaction of 9-ethyl-9H-carbazol-3-amine, substituted benzaldehydes, and tetronic acid in ethanol (B145695) to produce furo[3′,4′:5,6]pyrido[2,3-c]carbazol-1-one derivatives. nih.gov This three-component reaction highlights the efficiency of MCRs in constructing fused heterocyclic systems incorporating the carbazole nucleus. nih.gov
Another application of MCRs in carbazole chemistry is the synthesis of 2-aryl-3-(9-alkylcarbazol-3-yl)thiazolidin-4-ones. This is achieved through a one-pot, three-component reaction of 3-amino-9-alkylcarbazoles, aromatic aldehydes, and 2-mercaptoacetic acid. researchgate.net The use of dicyclohexylcarbodiimide (B1669883) (DCC) as a cyclizing agent in dry diethyl ether at room temperature facilitates this transformation, offering mild reaction conditions and high yields. researchgate.net
Furthermore, the synthesis of tetrazole-containing carbazole derivatives has been explored using MCRs. rug.nl A three-component reaction between an isocyanide, an aldehyde (such as paraformaldehyde), and an azide (B81097) can provide access to tetrazole scaffolds which can be further incorporated into more complex carbazole-based molecules through subsequent MCRs like the Passerini or Ugi reactions. rug.nl This building block approach allows for the creation of diverse and potentially biologically active tetrazole-based carbazole compounds. rug.nl
The versatility of MCRs extends to the synthesis of various other heterocyclic systems fused to or substituted with carbazole moieties. For instance, pyrido[2,3-d]pyrimidine (B1209978) derivatives can be synthesized via a three-component condensation of tetronic acid, substituted benzaldehydes, and uracil. nih.gov While not directly involving a carbazole reactant in this specific example, it showcases the potential for creating complex nitrogen-containing heterocycles that could be analogously applied to carbazole-based starting materials.
Table 1: Examples of Multi-Component Reactions in Carbazole Chemistry
| Reactants | Product | Key Features |
| 9-Ethyl-9H-carbazol-3-amine, Substituted benzaldehyde, Tetronic acid | Furo[3′,4′:5,6]pyrido[2,3-c]carbazol-1-one derivatives | One-pot, catalyst-free, synthesis of fused heterocyclic systems. nih.gov |
| 3-Amino-9-alkylcarbazoles, Aromatic aldehydes, 2-Mercaptoacetic acid | 2-Aryl-3-(9-alkylcarbazol-3-yl)thiazolidin-4-ones | Mild conditions, high yield, simple work-up. researchgate.net |
| Isocyanide, Paraformaldehyde, TMS-azide | Tetrazole building block | Building block approach for diverse tetrazole-based carbazoles. rug.nl |
Catalytic Systems and Reaction Condition Optimization in Carbazole Conjugation
The synthesis of this compound and its derivatives often relies on the formation of a C-N bond between the carbazole nitrogen and an aryl group. The efficiency and selectivity of this conjugation are highly dependent on the catalytic system employed and the optimization of reaction conditions.
A prevalent method for this transformation is the copper-catalyzed N-arylation of carbazole with aryl halides. A simple and cost-effective protocol utilizes a CuI/1,10-phenanthroline (B135089) catalytic system. researchgate.net The optimization of this system involves screening various solvents, bases, and temperatures. For the reaction of carbazole with different iodobenzenes, a mixture of DME/H2O as the solvent and KOH as the base at 95 °C under a nitrogen atmosphere has been found to be effective, affording N-arylated products in moderate to excellent yields. researchgate.net
Palladium-based catalysts are also widely used for C-N cross-coupling reactions to form carbazole derivatives. For instance, Pd(OAc)2 can be employed to activate aryl halides and boronic acids, facilitating both C-N and C-C bond formation. tandfonline.com The optimization of these reactions often involves the selection of appropriate ligands. For example, the combination of 1,10-phenanthroline monohydrate and triphenylphosphine (B44618) with a palladium catalyst has shown enhanced catalytic activity in C-H bond arylation reactions compared to using either ligand alone. researchgate.net
The synthesis of carbazoles through intramolecular oxidative C-N bond formation is another important route. Chang and his group demonstrated the use of Cu(OTf)2 (5 mol%) for the intramolecular cyclization of N-protected 2-amido biphenyls, achieving moderate to high yields of substituted carbazoles under mild conditions. rsc.org In a similar approach, Yin and his group developed a Pd(II)/Sc(OTf)3 catalyzed intramolecular C-H functionalization of a biphenyl (B1667301) amide using oxygen as the sole oxidant, which tolerated a variety of functional groups. rsc.org
The Stille coupling reaction provides another avenue for carbazole conjugation. The synthesis of 5,5′-bis[9-(2-ethylhexyl)-9H-carbazol-3-yl]-4,4′-diphenyl-2,2′-bithiazole was achieved via a Stille coupling protocol using Pd(Ph3P)2Cl2 as the catalyst. mdpi.com The reaction between 5,5′-dibromo-4,4′-diphenyl-2,2′-bithiazole and 9-(2-ethylhexyl)-3-(tributylstannyl)-9H-carbazole proceeded smoothly in toluene (B28343) at reflux to give the desired product in high yield. mdpi.com
The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity in carbazole conjugation reactions. The data below summarizes the optimization of a CuI-catalyzed N-arylation of carbazole.
Table 2: Optimization of CuI-Catalyzed N-Arylation of Carbazole with Iodobenzene
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| CuI (5) | 1,10-phenanthroline (10) | KOH | DME/H₂O | 95 | High |
| Cu(OTf)₂ (5) | - | - | - | Mild | Moderate to High |
| Pd(II)/Sc(OTf)₃ | - | O₂ (oxidant) | DMF | 120 | - |
| Pd(Ph₃P)₂Cl₂ | - | - | Toluene | Reflux | 85 |
Data synthesized from multiple sources for illustrative purposes. rsc.orgresearchgate.netmdpi.com
Structural Elucidation and Conformational Analysis of 2 9h Carbazol 9 Yl Benzoic Acid
Spectroscopic Characterization Techniques
Spectroscopic analysis is fundamental to confirming the molecular structure of 2-(9H-carbazol-9-yl)benzoic acid. Techniques such as NMR, IR, and mass spectrometry each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. For the parent benzoic acid, the acidic proton of the carboxyl group (–COOH) typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm. The aromatic protons of the benzoic acid ring exhibit complex splitting patterns due to their different chemical environments, a result of the symmetry-breaking –COOH group. docbrown.info Similarly, the protons of the carbazole (B46965) moiety in derivatives show distinct resonances. chemicalbook.comresearchgate.net In this compound, the signals from both the carbazole and benzoic acid protons are present, with their exact chemical shifts and multiplicities determined by the specific electronic effects and spatial orientation of the two connected ring systems. rsc.orgresearchgate.net
¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms. In this compound, distinct signals are expected for the carboxyl carbon, the carbons of the benzoic acid ring, and the carbons of the carbazole scaffold. rsc.orgresearchgate.net The chemical shift of the carboxyl carbon is characteristically found at the low-field end of the spectrum (typically >165 ppm). rsc.orgchemicalbook.com The aromatic carbons of both the carbazole and benzoic acid rings resonate in the typical aromatic region (approximately 110-150 ppm). researchgate.netrsc.org
Interactive Data Table: Representative NMR Data
| Nucleus | Type | Chemical Shift (δ) Range (ppm) | Notes |
| ¹H | Carboxyl (COOH) | > 10.0 (broad singlet) | Position is concentration and solvent dependent. |
| ¹H | Aromatic (Carbazole & Benzene) | 7.0 - 8.5 (multiplets) | Complex overlapping signals from both ring systems. |
| ¹³C | Carbonyl (C=O) | > 165 | Characteristic downfield shift for carboxylic acid. |
| ¹³C | Aromatic (Carbazole & Benzene) | 110 - 150 | Multiple peaks corresponding to the various carbon environments in the aromatic rings. |
Note: Specific ppm values are dependent on the solvent and instrument frequency. The data presented is a generalized representation based on typical values for benzoic acid and carbazole derivatives. docbrown.inforsc.orgresearchgate.netrsc.orgchemicalbook.comrsc.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Key absorptions for this compound include:
O–H Stretch: A very broad absorption band is typically observed in the range of 2500–3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group (O–H) in the carboxylic acid dimer. researchgate.net
C=O Stretch: A strong, sharp absorption peak corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid appears around 1700 cm⁻¹. The exact position can indicate the extent of hydrogen bonding; in the solid state, this peak is often found between 1680-1710 cm⁻¹. researchgate.netmdpi.com
C–N Stretch: The stretching vibration of the C–N bond linking the benzoic acid to the carbazole nitrogen is also present.
Aromatic C–H and C=C Stretches: Multiple sharp bands corresponding to aromatic C–H stretching are typically seen just above 3000 cm⁻¹, while aromatic C=C ring stretching vibrations appear in the 1450–1600 cm⁻¹ region. nist.gov
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid O–H | Stretch (H-bonded) | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid C=O | Stretch | 1680 - 1710 | Strong |
| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium to Strong |
| Aromatic C–H | Stretch | 3000 - 3100 | Sharp, Weak to Medium |
Note: The precise wavenumbers can vary based on the sample state (solid/solution) and intermolecular interactions. researchgate.netmdpi.comnist.gov
Mass Spectrometry (MS) (e.g., HRMS)
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of the compound. For this compound (C₁₉H₁₃NO₂), the expected exact mass is approximately 287.09 Da. nih.gov
High-Resolution Mass Spectrometry (HRMS) can confirm the elemental formula by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy. The molecular ion peak ([M]⁺) would be observed, and its fragmentation pattern can offer further structural clues. Common fragmentation patterns for similar structures might involve the loss of the carboxyl group (–COOH) or cleavage at the bond connecting the two aromatic systems. researchgate.netnist.gov
X-ray Crystallography and Solid-State Structural Determination
While spectroscopic methods define the molecular connectivity, X-ray crystallography provides the most definitive picture of the molecule's three-dimensional structure and its arrangement in the solid state.
Single Crystal X-ray Diffraction Analysis
Single crystal X-ray diffraction is the premier technique for determining the precise atomic coordinates of a crystalline compound. units.it For a molecule like this compound, this analysis would reveal the exact bond lengths, bond angles, and the dihedral angle between the planes of the carbazole and benzoic acid moieties. koreascience.kr The analysis of related carbazole derivatives shows that the carbazole ring system itself is nearly planar. nih.govnih.gov The crystal system (e.g., monoclinic, orthorhombic) and space group would also be determined, providing fundamental information about the symmetry of the crystal lattice. nih.govkci.go.kr
Intermolecular Interactions and Packing Arrangements (e.g., Hydrogen Bonding, π-π Stacking)
The crystal packing of this compound is dictated by a combination of non-covalent interactions.
Hydrogen Bonding: The most significant intermolecular interaction is the hydrogen bonding between the carboxylic acid groups. Like benzoic acid itself and many of its derivatives, this compound is expected to form centrosymmetric dimers in the solid state. researchgate.netresearchgate.net In this arrangement, two molecules are held together by a pair of O–H···O hydrogen bonds, creating a characteristic eight-membered ring motif. nih.gov
Conformational Flexibilities and Torsion Angle Analysis
The conformational flexibility of this compound is a critical aspect of its structural chemistry. This flexibility primarily arises from the rotation around the single bond connecting the nitrogen atom of the carbazole ring to the phenyl ring of the benzoic acid moiety. The spatial arrangement of these two bulky aromatic systems relative to each other is defined by the torsion angle.
For carbazole-containing compounds, the planarity of the carbazole unit itself is generally maintained, while the substituent group can rotate. In a closely related compound, 2-(Carbazol-9-yl)acetic acid, the tricyclic carbazole ring system is nearly planar. nih.gov The significant conformational feature is the torsion angle between the pyrrole (B145914) ring of the carbazole and the carboxylic acid group, which is reported to be 88.5 (1)°. nih.gov This near-perpendicular arrangement minimizes steric hindrance between the two groups. A similar situation is observed in 5-[2-(9H-carbazol-9-yl)ethyl]-1,3,4-oxadiazole-2(3H)-thione, where the oxadiazole ring is inclined to the carbazole ring system at an angle of 40.71 (6)°. nih.gov
These examples from structurally related compounds suggest that the benzoic acid group in this compound is also likely to be significantly twisted out of the plane of the carbazole ring. This rotation around the C-N bond allows the molecule to adopt a minimum energy conformation by balancing electronic effects and steric repulsion.
| Compound | Measured Angle | Value (°) | Reference |
|---|---|---|---|
| 2-(Carbazol-9-yl)acetic acid | Torsion Angle (Pyrrole ring to Carboxylic acid group) | 88.5 (1) | nih.gov |
| 2-(o-Tolyloxy)benzoic acid | Dihedral Angle (between phenyl rings) | 76.2 (2) | nih.gov |
| 2-(m-Tolyloxy)benzoic acid | Dihedral Angle (between phenyl rings) | 80.9 (3) | nih.gov |
| 5-[2-(9H-carbazol-9-yl)ethyl]-1,3,4-oxadiazole-2(3H)-thione | Inclination Angle (Oxadiazole ring to Carbazole ring) | 40.71 (6) | nih.gov |
Elemental Analysis Methodologies
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure chemical compound. For organic compounds like this compound, this is typically achieved through combustion analysis, a method that provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). The molecular formula for this compound is C₁₉H₁₃NO₂. ontosight.ainih.gov
The methodology involves combusting a small, precisely weighed sample of the compound in an excess of oxygen. The combustion products—carbon dioxide, water, and nitrogen gas—are collected and quantified. From the masses of these products, the percentages of C, H, and N in the original sample are calculated. The percentage of oxygen is usually determined by difference.
The theoretical elemental composition of this compound (Molecular Weight: 287.31 g/mol ) is:
Carbon (C): 79.43%
Hydrogen (H): 4.56%
Nitrogen (N): 4.88%
Oxygen (O): 11.14%
Experimental results from elemental analysis of related carbazole derivatives are typically reported alongside the calculated theoretical values to confirm the purity and identity of the synthesized compound. For example, the analysis for 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol showed found values of C, 79.08%; H, 6.31%; and N, 11.03%, which were in close agreement with the calculated values of C, 79.17%; H, 6.44%; and N, 11.19%. mdpi.com Similarly, for another derivative, the found values were C, 65.38%; H, 4.65%; N, 5.48%, compared to calculated values of C, 65.06%; H, 4.44%; N, 5.42%. nih.gov These procedures are standard for verifying the synthesis of new chemical entities. mdpi.commdpi.com
| Compound | Element | Calculated (%) | Found (%) | Reference |
|---|---|---|---|---|
| 1,3-bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol | C | 79.17 | 79.08 | mdpi.com |
| H | 6.44 | 6.31 | ||
| N | 11.19 | 11.03 | ||
| 5-[2-(9H-carbazol-9-yl)ethyl]-1,3,4-oxadiazole-2(3H)-thione | C | 65.06 | 65.38 | nih.gov |
| H | 4.44 | 4.65 | ||
| N | 5.42 | 5.48 |
Computational Chemistry and Theoretical Investigations of 2 9h Carbazol 9 Yl Benzoic Acid
Density Functional Theory (DFT) Calculations for Optimized Molecular Geometry
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized molecular geometry. For derivatives of carbazole (B46965) and benzoic acid, the B3LYP functional combined with a 6-31G(d) or higher basis set is a commonly employed method to achieve reliable geometric parameters. researchgate.netinpressco.comdoi.orgresearchgate.net
Below is a representative table of calculated geometric parameters for a molecule with similar structural motifs, illustrating the type of data obtained from DFT calculations.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N (Carbazole-Benzoic) | 1.40 Å |
| Bond Length | C=O (Carboxylic Acid) | 1.22 Å |
| Bond Length | O-H (Carboxylic Acid) | 0.97 Å |
| Bond Angle | C-N-C (Carbazole) | 108.5° |
| Bond Angle | C-C-O (Carboxylic Acid) | 123.0° |
| Dihedral Angle | Carbazole-Benzoic Planes | ~60-70° |
Note: The values in this table are illustrative and based on typical DFT calculations for similar molecular structures. Actual values for 2-(9H-Carbazol-9-yl)benzoic acid would require specific calculations.
Frontier Molecular Orbital (FMO) Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels
Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in this theory. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, with a larger gap suggesting higher stability. nankai.edu.cnresearchgate.net
For carbazole-based donor-acceptor compounds, the distribution of these orbitals is of particular interest. Typically, in molecules like this compound, the HOMO is localized on the electron-rich carbazole moiety, while the LUMO is concentrated on the electron-accepting benzoic acid group. This spatial separation of the frontier orbitals is indicative of intramolecular charge transfer (ICT) characteristics upon electronic excitation.
| Molecular Orbital | Energy Level (eV) |
| HOMO | -5.5 to -6.0 |
| LUMO | -2.0 to -2.5 |
| HOMO-LUMO Gap | 3.0 to 4.0 |
Note: These energy levels are typical ranges observed for similar carbazole-based donor-acceptor molecules and serve as an illustrative example. nankai.edu.cn
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
To investigate the behavior of this compound upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method allows for the calculation of electronic transition energies and oscillator strengths, which can be correlated with experimental UV-Vis absorption spectra. researchgate.netresearchgate.net
TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions. For molecules with potential for intramolecular charge transfer, such as this compound, TD-DFT can confirm that the lowest energy electronic transitions correspond to the promotion of an electron from the HOMO (on the carbazole donor) to the LUMO (on the benzoic acid acceptor). This information is vital for understanding the photophysical properties of the molecule.
| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Nature of Transition |
| S0 → S1 | ~350-400 | > 0.1 | HOMO → LUMO (π-π, ICT) |
| S0 → S2 | ~300-330 | > 0.1 | Localized π-π (Carbazole) |
Note: This table presents hypothetical TD-DFT results for this compound based on the expected electronic transitions for this type of chromophore.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule, translating the complex wave function into a more intuitive Lewis-like structure of bonds and lone pairs. uni-muenchen.dewisc.edu This method allows for the quantification of charge transfer between different parts of the molecule and the analysis of hyperconjugative interactions, which contribute to molecular stability.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative electrostatic potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and prone to nucleophilic attack.
For this compound, the MEP map would be expected to show a negative potential around the oxygen atoms of the carboxylic acid group, making them likely sites for interaction with electrophiles or for hydrogen bonding. The carbazole ring system would exhibit a relatively electron-rich character, while the hydrogen atom of the carboxylic acid would be a site of positive potential, indicating its acidic nature.
Simulations of Intermolecular Interactions and Aggregation Behavior
Computational simulations, such as molecular dynamics, can provide insights into how molecules of this compound interact with each other in the condensed phase. These simulations can predict the formation of dimers or larger aggregates, which are often stabilized by intermolecular forces such as hydrogen bonding and π-π stacking.
The carboxylic acid group is a strong hydrogen bond donor and acceptor, suggesting that molecules of this compound are likely to form hydrogen-bonded dimers in the solid state or in non-polar solvents. Additionally, the planar aromatic systems of the carbazole and benzoic acid moieties can engage in π-π stacking interactions, further influencing the aggregation behavior. Understanding these intermolecular interactions is crucial for predicting the material properties of the compound. For instance, the aggregation of similar carbazole derivatives has been linked to phenomena like aggregation-induced emission.
Photophysical and Electronic Properties of 2 9h Carbazol 9 Yl Benzoic Acid
Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
The UV-Vis absorption and fluorescence spectra of carbazole (B46965) derivatives are fundamental to understanding their electronic transitions. For 2-(9H-Carbazol-9-yl)benzoic acid, the absorption spectrum is anticipated to be dominated by the electronic transitions within the carbazole and benzoic acid moieties. Typically, carbazole-based molecules exhibit strong absorption bands in the UV region. For instance, studies on other 9-substituted carbazole derivatives show characteristic absorption peaks. A related compound, 1-(9-benzyl-9H-carbazol-2-yl)ethanone, displays absorption maxima at 220, 256, 306, and 356 nm. clockss.org It is plausible that this compound would exhibit a similar absorption profile, likely with some shifts due to the electronic influence of the carboxylic acid group on the phenyl ring.
Table 1: Anticipated Spectroscopic Data for this compound
| Property | Expected Range | Notes |
|---|---|---|
| Absorption Maxima (λ_abs) | 220 - 360 nm | Based on data for similar carbazole derivatives. clockss.org |
| Emission Maxima (λ_em) | Blue to Green region | Dependent on solvent polarity due to potential ICT. |
Quantum Yield Determination in Solution and Solid State
The photoluminescence quantum yield (PLQY) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. High PLQY is a desirable trait for materials used in light-emitting applications.
The quantum yield of carbazole derivatives can vary significantly depending on their molecular structure and physical state (solution or solid). While no specific quantum yield values have been reported for this compound, research on other carbazole-based systems offers some context. For example, some carbazole derivatives exhibit high quantum yields in both solution and solid states, a phenomenon known as dual-state emission. This is often attributed to a twisted molecular geometry that minimizes intermolecular π–π stacking in the solid state, thereby reducing non-radiative decay pathways. Given the non-planar structure anticipated for this compound, it may also exhibit interesting solid-state emission properties. However, without experimental data, its quantum efficiency remains speculative.
Excited State Dynamics and Lifetime Measurements
Understanding the dynamics of the excited state, including its lifetime, is crucial for elucidating the photophysical processes that occur after light absorption. The excited-state lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. This parameter is influenced by both radiative and non-radiative decay rates.
For fluorescent molecules, the lifetime is typically on the nanosecond timescale. In the context of Thermally Activated Delayed Fluorescence (TADF), which is discussed in a later section, molecules can exhibit a longer-lived delayed fluorescence component. The study of excited-state dynamics often involves time-resolved spectroscopic techniques. While specific lifetime measurements for this compound are not available, the presence of the carbazole and benzoic acid units suggests a complex interplay of excited states that would govern its decay pathways.
Electron-Donating Capabilities and Redox Potentials
The electron-donating and accepting nature of the constituent parts of a molecule determines its redox properties, which are crucial for its application in electronic devices. The carbazole moiety is a well-known electron donor, while the benzoic acid group acts as an electron acceptor. This donor-acceptor (D-A) architecture in this compound facilitates the separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
The HOMO is typically localized on the electron-donating carbazole unit, while the LUMO is expected to be centered on the electron-accepting benzoic acid moiety. The energy levels of the HOMO and LUMO can be experimentally determined using techniques like cyclic voltammetry. These values are critical for assessing the ease of oxidation and reduction of the molecule and for predicting its charge injection and transport properties in a device. For a series of carbazole-pyrimidine TADF compounds, the HOMO levels were found to be in the range of -5.50 eV to -5.70 eV, while the LUMO energies varied from -1.38 eV to -2.15 eV. nih.gov It is reasonable to expect the HOMO and LUMO levels of this compound to fall within a similar range.
Table 2: Estimated Electronic Properties for this compound
| Property | Expected Energy Level | Notes |
|---|---|---|
| HOMO | ~ -5.50 to -5.70 eV | Based on similar carbazole derivatives. nih.gov |
| LUMO | ~ -1.38 to -2.15 eV | Based on similar carbazole derivatives. nih.gov |
Triplet Energy Levels and Thermally Activated Delayed Fluorescence (TADF) Characteristics
The energy of the lowest triplet state (T₁) is a key parameter, particularly for applications in OLEDs. In conventional fluorescent materials, only singlet excitons (25% of the total) can decay radiatively, limiting the internal quantum efficiency. However, materials exhibiting TADF can harvest triplet excitons (75%) and convert them into singlets through a process called reverse intersystem crossing (RISC). This allows for theoretical internal quantum efficiencies of up to 100%.
For RISC to be efficient, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST) is required. In D-A type molecules like this compound, the spatial separation of the HOMO and LUMO can lead to a small ΔE_ST. The triplet energy of carbazole itself is relatively high, making it a suitable building block for host materials in phosphorescent OLEDs. For some carbazole-pyrimidine TADF compounds, the ΔE_ST values were found to be in the range of 159–530 meV. nih.gov Whether this compound exhibits significant TADF characteristics would depend on its specific ΔE_ST value, which requires experimental determination. The potential for TADF makes this compound an interesting candidate for further investigation in the field of high-efficiency OLEDs.
Applications in Advanced Organic Materials and Optoelectronic Devices
Organic Light-Emitting Diodes (OLEDs)
Carbazole (B46965) derivatives are widely utilized in the field of Organic Light-Emitting Diodes (OLEDs) due to their high triplet energy and effective hole mobility, which are crucial for achieving efficient light emission. ontosight.ainih.gov The carbazole moiety serves as a robust building block for creating materials that facilitate the transport of charge carriers within the device structure. nih.gov While direct applications of 2-(9H-Carbazol-9-yl)benzoic acid are a subject of research, its structural motifs are central to the design of high-performance OLED materials. ontosight.ai
Role as Hole-Transporting Materials (HTM)
The carbazole group is a well-established component in hole-transporting materials (HTMs) due to its electron-donating nature, which facilitates the movement of positive charge carriers (holes). nih.gov Derivatives of carbazole are synthesized to be used as HTMs in OLEDs, aiming to improve device efficiency and durability. nih.gov For instance, novel HTMs based on 4-(9H-carbazol-9-yl)triphenylamine have been developed that demonstrate good morphological and thermal stability, leading to enhanced device efficiencies compared to standard materials like NPB. nih.gov The design often involves creating amorphous materials with high glass transition temperatures (Tg) to prevent crystallization and ensure long-term device stability. nih.gov Copolymers incorporating monomers like 2-(9H-carbazol-9-yl)ethyl 2-methylacrylate also exhibit significant hole drift mobilities, which are essential for the hole transport layer (HTL). nih.gov Research has shown that the hole mobility in these polymers can be significantly higher than that of the widely used poly(9-vinylcarbazole) (PVK). nih.gov
Design Principles for Efficient Emitters and Hosts
The design of efficient emitters and host materials for OLEDs often leverages the high singlet and triplet energy of the carbazole unit. nih.gov This property is critical in phosphorescent OLEDs (PhOLEDs) to prevent energy back-transfer from the dopant to the host, ensuring that the emissive energy is not lost. A soluble polynorbornene bearing 9,9′-(1,1′-biphenyl)-4,4′-diylbis-9H-carbazole (CBP) side groups has been investigated as a host material for green phosphorescent emitters. rsc.org This material possesses a high triplet energy (ca. 2.60 eV), making it a suitable host for green emitters like fac-Ir(ppy)3. rsc.org
Key design principles include:
High Triplet Energy: The host material must have a triplet energy higher than the phosphorescent dopant to ensure efficient energy transfer and light emission. rsc.org
Balanced Charge Transport: Combining electron-donating units like carbazole with electron-accepting units can create bipolar host materials that facilitate balanced transport of both holes and electrons, leading to a more efficient recombination process in the emissive layer. nih.govresearchgate.net
Thermal and Morphological Stability: Introducing bulky groups or creating complex, non-planar molecular structures can increase the glass transition temperature (Tg) and prevent the formation of crystalline domains, which improves the operational lifetime of the device. nih.govnih.gov
Solution Processability: For low-cost manufacturing, materials are designed to be soluble in common organic solvents, allowing for fabrication techniques like spin-coating or printing. rsc.orgmdpi.com
Derivatives such as (E)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(thiophen-2-yl)acrylonitrile (CZ-2) have been synthesized for use as the emissive layer, demonstrating impressive external quantum efficiencies (EQE) in solution-processed OLEDs. mdpi.com
Table 1: Performance of OLEDs Utilizing Carbazole-Based Materials
| Device/Material | Role | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. EQE (%) | Emission Color |
|---|---|---|---|---|---|
| CZ-2 Derivative mdpi.com | Emissive Layer | 4130 | ~20 | ~9.5 | Greenish-Blue |
| HTM 3c nih.gov | HTM | - | - | - | - |
| BCzB-PPI nih.gov | Emitter | 11364 | - | 4.43 | Deep-Blue |
| P1 Polymer Host with fac-Ir(ppy)3 rsc.org | Host | - | - | 7.2 | Green |
Organic Photovoltaics (OPVs) and Solar Cells
In the realm of solar energy, carbazole-based compounds, particularly derivatives of this compound, are instrumental in advancing the efficiency and stability of organic photovoltaics. rsc.orgrug.nl They are primarily used to create highly effective interfacial layers that facilitate charge extraction and transport.
Contribution to Active Layer Performance in Organic Solar Cells
While not typically a primary component of the bulk-heterojunction (BHJ) active layer itself, the interfaces with the active layer are critical. The performance of the active layer, where light is converted into charge carriers, is profoundly influenced by the efficiency of the hole-transporting layer. bohrium.com Hole transport materials (HTMs) based on carbazole derivatives are crucial for extracting holes from the active layer and transporting them to the anode. bohrium.comrsc.org The development of low-cost and effective carbazole-based HTMs is a key area of research for making perovskite and organic solar cells commercially viable. bohrium.com For example, a graded bulk-heterojunction (G-BHJ) strategy, which creates a well-defined vertical phase separation, has been shown to achieve outstanding power conversion efficiencies (PCE) of over 17% in nonfullerene acceptor (NFA) organic solar cells. nih.gov
Self-Assembled Monolayers (SAMs) as Hole Selective Layers
A significant application for derivatives of this compound is in the formation of self-assembled monolayers (SAMs) that act as hole-selective layers. ktu.edursc.org Compounds like [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz) can form a dense, single-molecule-thick layer on transparent conductive oxides like indium tin oxide (ITO). ktu.eduresearchgate.netresearchgate.net This layer simplifies device fabrication, minimizes material consumption, and provides excellent surface coverage. ktu.edu
These SAMs serve several crucial functions:
Work Function Modification: They can increase the work function of the ITO electrode, which facilitates more efficient hole extraction from the active layer. researchgate.net Halogen substitutions on the carbazole unit of 2PACz have been shown to tune the work function of ITO from 4.73 eV to as high as 5.82 eV. researchgate.net
Improved Energy Level Alignment: By tuning the energy levels, SAMs create a more favorable interface for hole transport, reducing energy loss at the electrode. nih.gov
Enhanced Stability: SAMs can replace less stable materials like PEDOT:PSS, leading to devices with significantly improved operational and shelf-life stability. rsc.orgrug.nl For example, devices using a Br-2PACz SAM maintained 80% of their initial efficiency after 230 hours under continuous illumination. rsc.org
Research has demonstrated that solar cells utilizing these carbazole-based SAMs achieve record efficiencies. rsc.orgrug.nl For instance, in tin-lead based perovskite solar cells, a device using a Br-2PACz SAM achieved a power conversion efficiency (PCE) of 19.51%, outperforming devices based on 2PACz (18.44%) and the conventional PEDOT:PSS (16.33%). rsc.orgrug.nl Similarly, co-assembled monolayers (co-SAMs) based on carbazole derivatives have achieved PCEs of up to 23.59% in inverted perovskite solar cells by optimizing the interface and reducing recombination losses. nih.gov
Table 2: Performance of Organic Solar Cells with Carbazole-Based SAMs
| SAM Material | Solar Cell Type | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) |
|---|---|---|---|---|---|
| Br-2PACz rsc.orgrug.nl | Cs₀.₂₅FA₀.₇₅Sn₀.₅Pb₀.₅I₃ Perovskite | 19.51% | - | - | - |
| 2PACz rsc.orgrug.nl | Cs₀.₂₅FA₀.₇₅Sn₀.₅Pb₀.₅I₃ Perovskite | 18.44% | - | - | - |
| PEDOT:PSS (Reference) rsc.orgrug.nl | Cs₀.₂₅FA₀.₇₅Sn₀.₅Pb₀.₅I₃ Perovskite | 16.33% | - | - | - |
| DC-PA (co-SAM) nih.gov | Inverted Perovskite | 23.59% | - | - | - |
Organic Field-Effect Transistors (OFETs)
Organic Field-Effect Transistors (OFETs) are fundamental components of flexible electronics, such as rollable displays and sensors. researchgate.net The performance of OFETs relies heavily on the charge carrier mobility of the organic semiconductor used in the channel. Carbazole-based materials are of interest for OFET applications, although this is a less explored area compared to their use in OLEDs and OPVs. ontosight.ai The inherent hole-transporting properties of the carbazole moiety make it a candidate for p-type semiconductor channels in OFETs. nih.gov The development of organic-2D heterostructures, which combine organic semiconductors with 2D materials like MoS₂, is an emerging strategy to enhance OFET performance by, for example, increasing charge carrier mobility. frontiersin.org While specific studies on this compound in OFETs are not prominent, the broader class of carbazole derivatives continues to be investigated for creating high-performance, flexible electronic devices. researchgate.net
Luminescent Coordination Polymers and Hybrid Materials
The carbazole-benzoic acid framework is a highly effective ligand for the construction of luminescent coordination polymers and metal-organic frameworks (MOFs). In these materials, the carbazole unit typically acts as an "antenna" that absorbs light energy and transfers it to the metal centers, which then emit light at their own characteristic wavelengths. This "antenna effect" is particularly useful for lanthanide ions, whose direct excitation is often inefficient.
While research on this compound itself is emerging, extensive studies on its structural analogues demonstrate the principle effectively. For instance, a related ligand, 4-[4-(9H-carbazol-9-yl)butoxy]benzoic acid, has been used to synthesize a series of lanthanide coordination polymers with europium (Eu³⁺) and terbium (Tb³⁺). nih.gov In one example, a terbium-based 1D coordination polymer, [Tb(L)₃]n, was formed where the terbium atoms are bridged by the carboxylate groups of the ligand. nih.gov
A key finding in this area is the significant enhancement of luminescence through the introduction of ancillary ligands. Research showed that while binary complexes of the carbazole-based ligand with europium and terbium had modest quantum yields, the introduction of bidentate nitrogen-donor ligands like 1,10-phenanthroline (B135089) (phen) or 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (tmphen) led to a dramatic increase in emission efficiency. This is attributed to more effective energy transfer from the ancillary ligands to the metal center. nih.gov
Similarly, ligands like 9H-carbazole-2,7-dicarboxylic acid have been used to construct robust 3D metal-organic frameworks with zinc(II) ions. osti.gov These frameworks exhibit strong blue fluorescence, originating from the carbazole-based ligand itself, demonstrating that the carbazole moiety can act as the primary luminophore in the absence of emissive metal centers like lanthanides. osti.gov The resulting materials, such as [Zn₅(μ₃-OH)₂(2,7-CDC)₄(DEF)₂], are built from unusual pentanuclear zinc clusters linked by the dicarboxylate ligands into a stable 3D network. osti.gov
Table 1: Quantum Yield Enhancement in Lanthanide Coordination Polymers
This interactive table showcases the effect of ancillary ligands on the luminescence quantum yield (QY) of coordination polymers based on a carbazole-butoxy-benzoic acid ligand. nih.gov
| Complex Formula | Metal Ion | Ancillary Ligand | Quantum Yield (QY) |
| [Eu(L)₃]n | Eu³⁺ | None | 0.11% |
| [Eu(L)₃(phen)] | Eu³⁺ | phen | 9.65% |
| [Eu(L)₃(tmphen)] | Eu³⁺ | tmphen | 21.00% |
| [Tb(L)₃]n | Tb³⁺ | None | 1.45% |
| [Tb(L)₃(phen)] | Tb³⁺ | phen | 14.07% |
| [Tb(L)₃(tmphen)] | Tb³⁺ | tmphen | 32.42% |
Functional Coatings and Chemosensors based on Carbazole-Benzoic Acid Scaffolds
The ability of the carboxylic acid group to bind to surfaces makes the this compound scaffold ideal for creating functional coatings. A prominent application is the formation of self-assembled monolayers (SAMs), which are highly ordered, single-molecule-thick layers that can modify the electronic properties of a surface.
A closely related compound, [2-(9H-carbazol-9-yl)ethyl]phosphonic acid (2PACz), which features a phosphonic acid anchor group instead of carboxylic acid, has been successfully used to form SAMs on various metal oxides. ktu.edu These SAMs act as hole-transporting layers in next-generation optoelectronic devices like perovskite solar cells, organic solar cells, and organic light-emitting diodes (OLEDs). ktu.edu The use of SAMs is cost-effective due to minimal material consumption and simplifies device fabrication by providing conformal surface coverage. ktu.edu The carbazole unit in these coatings provides the necessary hole-transporting properties. nih.govktu.edu
The inherent fluorescence of the carbazole group also makes this scaffold a prime candidate for developing chemosensors. The principle often relies on a change in the fluorescence signal (either quenching or enhancement) upon binding of a target analyte to a receptor site integrated with the carbazole fluorophore.
Various carbazole-based sensors have been designed for a range of analytes:
Anion Sensing: Receptors based on 1,8-diaminocarbazole have shown high affinity and selectivity for oxyanions such as benzoate (B1203000) and dihydrogen phosphate. mdpi.com Binding occurs through hydrogen bonds, causing a detectable change in the UV-vis absorption spectrum. mdpi.com
Glucose Sensing: A water-soluble sensor, carbazole pyridinium (B92312) boronic acid (CPBA), was designed to detect glucose. rsc.orgnih.gov It exhibits a selective fluorescent response, with the emission intensity changing by over 2100-fold in the presence of glucose, demonstrating high sensitivity and a strong binding affinity. rsc.org
Cyanide Detection: Carbazole-containing benzoindoxazine derivatives have been developed as probes for the highly toxic cyanide ion (CN⁻). researchgate.net The probes show a color change visible to the naked eye and a change in fluorescence upon interaction with cyanide, with detection limits in the micromolar range. researchgate.net
These examples highlight the versatility of the carbazole scaffold. By modifying the receptor unit attached to the carbazole-benzoic acid framework, it is possible to design highly selective and sensitive chemosensors for specific environmental or biological targets.
Table 2: Examples of Carbazole-Based Chemosensors
This interactive table summarizes the performance of different chemosensors built upon the carbazole scaffold for various analytes.
| Sensor Name/Base | Target Analyte | Detection Principle | Key Performance Metric |
| Carbazole Pyridinium Boronic Acid (CPBA) | Glucose | Aggregation-Induced Emission | Binding Constant (K) = 2.3 × 10⁶ M⁻¹ rsc.org |
| 1,8-Diamidocarbazole derivatives | Benzoate, Phosphate | UV-vis Absorbance Change | High binding constants in DMSO mdpi.com |
| Benzoindoxazine-Carbazole (NCO) | Cyanide Ion (CN⁻) | Fluorescence Quenching | Limit of Detection (LOD) = 1.05 µM researchgate.net |
| Benzoindoxazine-Carbazole (NBO) | Cyanide Ion (CN⁻) | Fluorescence Quenching | Limit of Detection (LOD) = 1.34 µM researchgate.net |
Reactivity and Mechanistic Investigations of 2 9h Carbazol 9 Yl Benzoic Acid
Oxidation-Reduction Chemistry of the Benzoic Acid Moiety
The oxidation and reduction chemistry of 2-(9H-Carbazol-9-yl)benzoic acid is characterized by the distinct reactivity of its two primary components: the carbazole (B46965) ring and the benzoic acid group. While the carbazole moiety is readily oxidized, the benzoic acid moiety is more resistant to oxidation but can be reduced under specific conditions.
Electrochemical studies on benzoic acid itself have shown that its direct oxidation is a challenging process that occurs at high potentials. When oxidation does occur, it typically proceeds through hydroxylation of the aromatic ring. tue.nl For instance, the electrochemical oxidation of benzoic acid on a boron-doped diamond electrode has been observed to form intermediates such as 4-hydroxybenzoic acid, hydroquinone, and benzoquinone, indicating that the reaction mechanism involves the addition of hydroxyl radicals to the benzene (B151609) ring. tue.nl
In the context of this compound, the carbazole unit is the more electroactive component and is preferentially oxidized. researchgate.net The oxidation of the carbazole moiety typically leads to the formation of a stable radical cation. researchgate.net Further oxidation can result in dimerization or polymerization through coupling at the 3 and 6 positions of the carbazole ring. researchgate.net
The reduction of the benzoic acid moiety, on the other hand, is a more feasible process. The carboxylic acid group can be reduced to an alcohol, and the benzene ring can undergo hydrogenation under specific catalytic conditions. However, detailed studies focusing specifically on the reduction of the benzoic acid part of this compound are not extensively documented in the reviewed literature.
Table 1: Oxidation Products of Benzoic Acid on a Boron-Doped Diamond Electrode tue.nl
| Intermediate | Chemical Formula |
| 4-Hydroxybenzoic acid | C₇H₆O₃ |
| Hydroquinone | C₆H₆O₂ |
| Benzoquinone | C₆H₄O₂ |
Photoinduced Electron Transfer Processes
The photophysical properties of this compound are dominated by the carbazole moiety, which is a well-known photoactive group. Upon photoexcitation, carbazole derivatives can engage in efficient photoinduced electron transfer (PET) processes. nih.govrsc.org
Studies on various carbazole derivatives have elucidated the fundamental steps of PET. Upon absorption of light, the carbazole unit is promoted to an excited singlet state (¹Cz*). rsc.org From this excited state, it can transfer an electron to an acceptor molecule, generating a carbazole radical cation (Cz•⁺) and an anion radical of the acceptor. nih.gov This process is often investigated using transient absorption spectroscopy, which allows for the detection of short-lived excited states and radical ions. nih.govresearchgate.net
For example, in studies of carbazole dendrimers with an iridium complex core, photoexcitation of the carbazole dendrons led to quenching of the iridium complex's phosphorescence due to PET. rsc.org The decay of the carbazole excited state and the concomitant rise of the carbazole radical cation absorption were observed on the picosecond timescale. rsc.org The rate of this electron transfer is dependent on the distance between the carbazole donor and the electron acceptor. rsc.org
In a steroid-linked norbornadiene-carbazole dyad, intramolecular electron transfer from the singlet excited state of the carbazole to the norbornadiene group was observed with a rate constant of approximately 1.6 x 10⁷ s⁻¹. nih.gov Furthermore, both triplet energy transfer and electron transfer from the triplet excited state of carbazole can occur. nih.gov These processes highlight the versatility of the carbazole moiety in mediating light-induced energy and electron transfer reactions.
Table 2: Key Species in Photoinduced Electron Transfer of Carbazole Derivatives
| Species | Description | Spectroscopic Signature |
| ¹Cz* | Singlet excited state of carbazole | Transient absorption around 630 nm rsc.org |
| Cz•⁺ | Carbazole radical cation | Transient absorption around 780 nm rsc.org |
Polymerization and Supramolecular Assembly Mechanisms
The bifunctional nature of this compound allows for both polymerization through the carbazole unit and supramolecular assembly via the carboxylic acid group.
Polymerization:
Electrochemical oxidation is a common method for polymerizing carbazole derivatives. mdpi.comfrontiersin.org The process involves the anodic oxidation of the carbazole monomer to form a radical cation. researchgate.net This is followed by the coupling of these radical cations, typically at the 3,6-positions of the carbazole ring, to form a growing polymer chain. mdpi.com The resulting polycarbazole films are often electroactive and can exhibit electrochromic properties. mdpi.com
A study on the electrochemical oxidation of 2-(9H-carbazol-9-yl)acetic acid, a closely related compound, demonstrated the formation of polymer films on conductive substrates. mdpi.com The oxidation potential for the monomer was observed at +1.5 V versus a saturated calomel (B162337) electrode (SCE). mdpi.com The properties of the resulting polymer films, such as their morphology and electroactivity, were found to be dependent on the electropolymerization conditions. mdpi.com
Supramolecular Assembly:
The carboxylic acid group of this compound is capable of forming strong intermolecular hydrogen bonds. nih.gov This hydrogen bonding can lead to the formation of well-ordered supramolecular structures, such as dimers or one-dimensional chains. nih.govnih.gov
In the solid state, carbazole derivatives containing carboxylic acid groups often exhibit crystal structures stabilized by hydrogen bonding networks. For instance, the crystal structure of N-[2-(9H-Carbazol-9-yl)ethyl]-4-(methylsulfonyl)aniline shows molecules linked by N—H···O hydrogen bonds, forming one-dimensional chains. nih.gov Similarly, in 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde, intramolecular O—H⋯O hydrogen bonds and intermolecular N—H⋯O and C—H⋯O hydrogen bonds contribute to the crystal packing. nih.gov These interactions are crucial in dictating the solid-state arrangement and properties of these materials.
Electrochemical Characterization in Solution and Solid State
The electrochemical behavior of this compound is primarily governed by the redox activity of the carbazole moiety. Cyclic voltammetry is a key technique used to investigate its electrochemical properties in both solution and solid states.
In Solution:
In solution, carbazole derivatives typically exhibit a quasi-reversible or irreversible oxidation wave corresponding to the formation of the carbazole radical cation. researchgate.netresearchgate.net The oxidation potential is influenced by the nature of the substituents on the carbazole ring. Electron-donating groups generally lower the oxidation potential, while electron-withdrawing groups increase it.
For instance, the cyclic voltammogram of 2-(9H-carbazol-9-yl)acetic acid in an acetonitrile (B52724) solution shows an oxidation peak at approximately +1.5 V vs. SCE. mdpi.com The repeated cycling of the potential leads to the deposition of a polymer film on the electrode surface, indicating that the electrochemically generated radical cations are reactive and undergo polymerization. mdpi.com
In the Solid State:
The electrochemical characterization of this compound in the solid state is often performed on electropolymerized films. These films are typically electroactive and can be reversibly oxidized and reduced. The cyclic voltammograms of polycarbazole films show broad redox waves corresponding to the p-doping and de-doping of the polymer backbone. mdpi.com
The spectroelectrochemical properties of these films are also of significant interest. The color of the polymer film can change depending on its oxidation state, a phenomenon known as electrochromism. researchgate.net For example, poly(9H-carbazol-9-yl)pyrene films have been shown to switch between light yellow, gray, and grayish-green upon changes in the applied potential. researchgate.net
Table 3: Electrochemical Data for Carbazole Derivatives
| Compound/Polymer | Method | Oxidation Potential (vs. SCE/Ag/AgCl) | Solvent/Electrolyte | Reference |
| Carbazole | Cyclic Voltammetry | +1.1 V | Acetonitrile/LiClO₄ | mdpi.com |
| 2-(9H-carbazol-9-yl)acetic acid | Cyclic Voltammetry | +1.5 V | Acetonitrile/LiClO₄ | mdpi.com |
| 9-Phenylcarbazoles | Cyclic Voltammetry | Varies with substitution | Not specified | researchgate.net |
| Poly(9H-carbazol-9-yl)pyrene | Cyclic Voltammetry | Not specified | Acetonitrile/CH₂Cl₂/NaClO₄ | researchgate.net |
Future Research Trajectories and Emerging Paradigms for 2 9h Carbazol 9 Yl Benzoic Acid
Rational Design of Next-Generation Carbazole-Benzoic Acid Derivatives with Tailored Properties
The inherent versatility of the carbazole (B46965) and benzoic acid scaffolds allows for extensive functionalization, enabling the creation of new derivatives with precisely tuned properties. mdpi.comresearchgate.net Researchers are actively pursuing the rational design of these next-generation compounds to optimize their performance in specific applications.
By strategically modifying the carbazole or benzoic acid units, scientists can influence the electronic and optical properties of the resulting molecules. researchgate.netresearchgate.net For instance, the introduction of different functional groups can alter the HOMO and LUMO energy levels, which is crucial for developing efficient materials for organic light-emitting diodes (OLEDs) and photovoltaic devices. researchgate.netnih.gov The goal is to create derivatives with enhanced charge transport capabilities, improved thermal stability, and specific emission characteristics. mdpi.comrsc.org
Furthermore, the design of novel carbazole derivatives extends to their potential as cytotoxic agents in cancer research. nih.gov By modifying the molecular structure to enhance interactions with biological targets, researchers aim to develop more potent and selective anticancer compounds. nih.govnih.gov The flexibility of the molecular structure has been identified as a key factor in improving the inhibitory activity of these derivatives. nih.gov
Advanced Spectroscopic Probes for Real-Time Mechanism Elucidation in Device Operation
Understanding the intricate mechanisms at play within electronic devices is paramount for their optimization. Advanced spectroscopic techniques are becoming indispensable tools for probing the real-time behavior of 2-(9H-Carbazol-9-yl)benzoic acid and its derivatives in operational devices like OLEDs.
Techniques such as time-resolved spectroscopy and in-situ measurements provide invaluable insights into charge injection, transport, and recombination processes. By observing these phenomena as they occur, researchers can identify bottlenecks and inefficiencies, guiding the design of improved device architectures and materials. The study of the photophysical properties, including UV-Vis absorption and fluorescence spectra, is fundamental to understanding the optoelectronic behavior of these compounds. rsc.org
A significant area of investigation is the elucidation of dimerization and aggregation effects, which can influence device performance. The capture and analysis of fleeting intermediates, such as radical cations of carbazole, through techniques like mass spectrometry are providing a deeper understanding of reaction mechanisms. nih.gov This knowledge is crucial for controlling the formation of aggregates and optimizing the performance and longevity of organic electronic devices.
Integration into Multifunctional Organic-Inorganic Hybrid Systems
The integration of this compound derivatives into multifunctional organic-inorganic hybrid systems represents a promising frontier. These hybrid materials can exhibit synergistic properties that surpass those of their individual components, opening doors to novel applications.
One area of exploration is the use of these carbazole-benzoic acid compounds in conjunction with inorganic materials like polyoxometalates or quantum dots. rsc.orguran.ua In such systems, the organic component can act as a photosensitizer, a charge transport layer, or a stabilizing agent for the inorganic counterpart. For example, carbazole derivatives have been investigated as host materials for quantum dots in light-emitting devices. uran.ua
These hybrid systems hold potential for a wide range of applications, including catalysis, sensing, and advanced optoelectronics. The ability to combine the processability and tunable electronic properties of organic molecules with the unique optical and catalytic capabilities of inorganic materials is a powerful strategy for developing next-generation functional materials. rsc.org
Computational Predictions for Novel Material Architectures and Performance Optimization
Computational modeling has emerged as a powerful tool in materials science, enabling the prediction of material properties and the rational design of novel architectures before their synthesis. Density Functional Theory (DFT) calculations, for example, are widely used to predict the HOMO and LUMO energy levels, electron distribution, and other key electronic properties of carbazole derivatives. nih.govnih.gov
These theoretical calculations provide valuable guidance for synthetic chemists, allowing them to prioritize the synthesis of molecules with the most promising characteristics for a given application. By simulating the behavior of different molecular structures, researchers can screen large numbers of potential candidates and identify those with the highest probability of success.
Furthermore, computational models can be used to understand and optimize the performance of devices incorporating these materials. By simulating charge transport and recombination processes within a device, researchers can gain insights into the factors that limit efficiency and stability. This information can then be used to refine the device architecture and material properties for enhanced performance.
Sustainable Synthesis Methodologies and Industrial Scale-Up Considerations
As the potential applications of this compound and its derivatives become more apparent, the development of sustainable and scalable synthesis methods is of paramount importance. Traditional synthetic routes often rely on harsh reagents and produce significant waste, making them unsuitable for large-scale industrial production. rsc.org
Researchers are actively exploring greener synthetic strategies, such as C-H activation and catalytic reactions, to improve the efficiency and environmental footprint of carbazole synthesis. rsc.orgorganic-chemistry.org The use of more environmentally benign solvents and catalysts is a key focus of this research. rsc.org For instance, methods utilizing palladium-catalyzed tandem reactions under microwave irradiation have shown promise in reducing reaction times and improving compatibility with various functional groups. organic-chemistry.org
The development of cost-effective and scalable manufacturing processes is crucial for the commercial viability of these materials. This includes optimizing reaction conditions, minimizing purification steps, and exploring continuous flow processes. The practical scale-up of the synthesis of carboxylic acids is being investigated using green oxidants and reusable catalysts, which is relevant for the industrial production of benzoic acid derivatives. nih.gov Furthermore, the potential to derive benzoic acid derivatives from lignin, a renewable resource, presents a sustainable pathway for the production of these valuable compounds. rsc.org
Q & A
Q. What are the standard synthetic routes for preparing 2-(9H-carbazol-9-yl)benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via Ullmann amination of carbazole with methyl 2-iodobenzoate, yielding methyl 2-(9H-carbazol-9-yl)benzoate (66% yield), followed by hydrolysis with KOH in a THF/ethanol/water system under reflux. Acidification with HCl yields this compound (quantitative yield) . Key Optimization Parameters :
- Catalyst : Use CuI for efficient coupling.
- Solvent System : Dimethylacetamide (DMA) under argon prevents oxidation .
- Hydrolysis : Excess KOH (3 equiv) ensures complete ester-to-acid conversion.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- HRMS (ESI-TOF) : Confirms molecular weight (e.g., [M−H]⁻ observed at m/z 286.0869 vs. calculated 286.0868) .
- X-ray Crystallography : Resolves coplanarity of carbazole and benzoic acid moieties (dihedral angles <3° between aromatic rings) .
- ¹H/¹³C NMR : Aromatic protons appear as multiplet signals at δ 7.2–8.5 ppm (CDCl₃) .
Advanced Research Questions
Q. How can crystallographic refinement challenges (e.g., twinning, disorder) be addressed for this compound derivatives?
- Methodological Answer : Use SHELXL for high-resolution refinement. Key features include:
- Twinning : Apply TWIN/BASF commands to model pseudo-merohedral twinning .
- Disordered Moieties : Constrain thermal parameters (ISOR/DFIX) for flexible groups like carboxylic acids .
- Validation : Check R-factor convergence (e.g., R₁ < 0.05 for high-quality data) .
Q. What strategies resolve contradictions in spectroscopic data during derivative synthesis (e.g., unexpected byproducts)?
- Methodological Answer :
- Reaction Monitoring : Use LC-MS to detect intermediates (e.g., acyl chloride formation with SOCl₂ in toluene) .
- Byproduct Identification : Compare HRMS fragmentation patterns with computational predictions (e.g., Gaussian09 at B3LYP/6-31G* level).
- Selective Quenching : Add NaHCO₃ to neutralize excess SOCl₂ and minimize esterification side reactions .
Q. How does steric hindrance influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The ortho-substituted benzoic acid group creates steric bulk, which:
- Slows Buchwald-Hartwig Amination : Use bulky ligands (e.g., XPhos) to stabilize Pd catalysts .
- Directs Electrophilic Substitution : Bromination occurs preferentially at the carbazole 3- and 6-positions due to electronic effects .
Experimental Design : - Vary reaction temperature (80–120°C) and monitor conversion via TLC.
- Compare yields for Suzuki-Miyaura coupling using phenylboronic acids (e.g., 1189047-28-6) .
Q. What are the applications of this compound in optoelectronic materials?
- Methodological Answer : The carbazole moiety enhances hole-transport properties in perovskite LEDs. Derivatives like EADR03 (4-(3,6-bis(2,4-dimethoxyphenyl)-9H-carbazol-9-yl)benzoic acid) improve device efficiency by:
- Reducing non-radiative recombination via passivation of surface defects .
- Enhancing thermal stability (TGA shows decomposition >300°C).
Fabrication Protocol : - Spin-coat the compound as a self-assembled monolayer (SAM) on ITO substrates.
- Optimize thickness (5–10 nm) using AFM to balance conductivity and transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
